Predicted Efflux Liability: Pde10A-IN-3 Exhibits a Low Propensity for P-gp-Mediated Efflux Compared to Structural Analogs
In a computational model designed to predict P-glycoprotein (P-gp) substrate liability, Pde10A-IN-3 (Compound 8a) demonstrated a predicted efflux ratio (P-gp ER) of greater than 10 [1]. This value indicates a low likelihood of being actively effluxed from the central nervous system by P-gp. In stark contrast, its close structural analog, Compound 8b, exhibited a much higher efflux liability with a predicted P-gp ER of 0.9 [1]. This quantitative difference highlights the significant impact of minor structural modifications on a compound's potential for CNS penetration.
| Evidence Dimension | Predicted P-gp Efflux Ratio (ER) |
|---|---|
| Target Compound Data | >10 (indicating low efflux) |
| Comparator Or Baseline | Compound 8b: 0.9 (indicating high efflux) |
| Quantified Difference | Target compound shows an ER >11-fold higher than the comparator, signifying a stark difference in predicted efflux liability. |
| Conditions | Computational model using induced fit docking (IFD) with cryo-EM P-gp structures [1]. |
Why This Matters
For researchers studying CNS disorders, a compound with a low predicted P-gp efflux ratio is more desirable as it suggests a higher probability of achieving therapeutically relevant brain concentrations, which is a critical differentiator from analogs that are rapidly effluxed.
- [1] Conrad, J., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. *J Med Chem*, 67(7), 5854–5865. View Source
